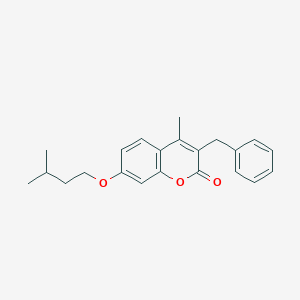
3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with benzyl, methyl, and 3-methylbutoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methylchromen-2-one with 3-methylbutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 3-Benzyl-7-(4-methoxybenzyl)oxy-4-methyl-2H-chromen-2-one
- 3-Benzyl-4-methyl-7-(2-methyl-2-propenyl)oxy-2H-chromen-2-one
Uniqueness
3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
353766-52-6 |
|---|---|
Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-(3-methylbutoxy)chromen-2-one |
InChI |
InChI=1S/C22H24O3/c1-15(2)11-12-24-18-9-10-19-16(3)20(22(23)25-21(19)14-18)13-17-7-5-4-6-8-17/h4-10,14-15H,11-13H2,1-3H3 |
InChI Key |
PJPYYIWJYZBZAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


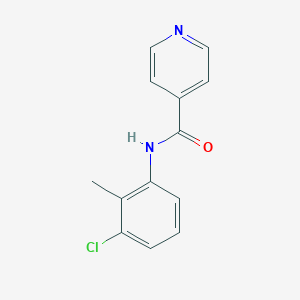
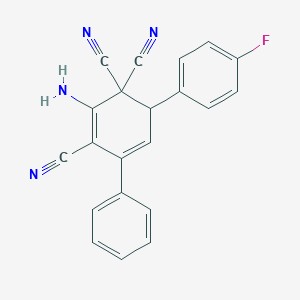
![Dimethyl 2-[(5-chloro-2-methoxybenzoyl)amino]terephthalate](/img/structure/B441323.png)
![6-Amino-3-tert-butyl-4-pyridin-3-yl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441377.png)
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)
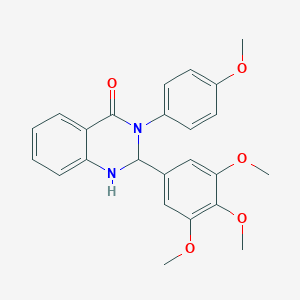
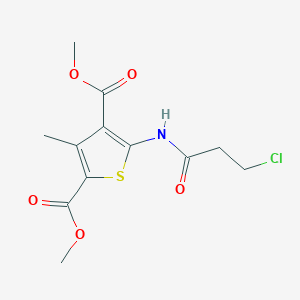
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)
![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441482.png)
![6-Amino-4-(3-bromophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441543.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-4-[(3-nitropyrazol-1-yl)methyl]benzamide](/img/structure/B441544.png)
![3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B441561.png)
![3-(4-methylphenyl)-2-phenacylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441577.png)
